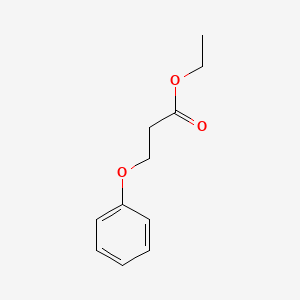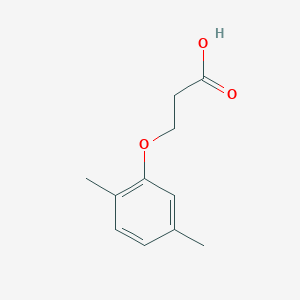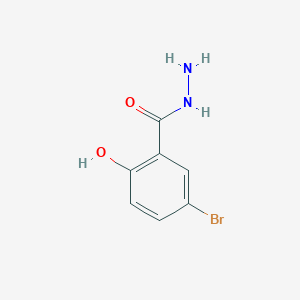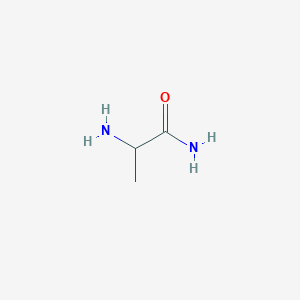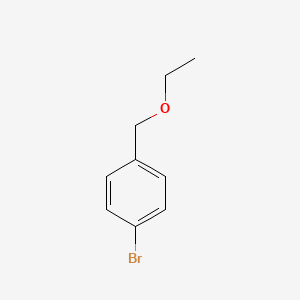
2-Fluoro-3,4-dimethoxybenzaldehyde
Übersicht
Beschreibung
2-Fluoro-3,4-dimethoxybenzaldehyde is a synthetic organic compound with the molecular formula C9H9FO3 . It has an average mass of 184.164 Da and a monoisotopic mass of 184.053574 Da .
Synthesis Analysis
2-Fluoro-3,4-dimethoxybenzaldehyde is a millimolar cleavage reagent that is metalated with fluoride or lithiated. It also forms oxazoline and oxazolines upon reaction with amines or alcohols . It can be prepared from 4-bromo-3-fluoroanisole .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3,4-dimethoxybenzaldehyde consists of a benzene ring substituted with two methoxy groups, a fluoro group, and a formyl group .
Chemical Reactions Analysis
3,4-Dimethoxybenzaldehyde, a related compound, forms 1:1 inclusion complexes with cyclodextrins. It reacts with 3-acetyl-2,5-dimethythiophene to yield chalcone dye .
Physical And Chemical Properties Analysis
2-Fluoro-3,4-dimethoxybenzaldehyde has a molecular weight of 184.16 g/mol. The exact physical properties such as density, melting point, and boiling point are not specified in the search results .
Wissenschaftliche Forschungsanwendungen
Growth and Characterization of Organic Material
- Scientific Field: Materials Science
- Summary of the Application: The organic material 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline was synthesized, and a single crystal was grown using a slow evaporation technique . This material is of interest due to its potential applications in modern optical data storage, frequency mixing, holographic imaging, telecommunication, integrated optics, etc .
- Methods of Application or Experimental Procedures: The single crystal of the organic material was grown by a slow evaporation technique . Single-crystal X-ray diffraction studies were conducted to determine the crystal structure . The optical property of the grown crystal was analyzed by UV–Vis–NIR studies . The thermal property of the grown crystal was analyzed by thermogravimetric (TG) and differential thermal analyses (DTA) . The third order nonlinear optical properties of the material were measured by the Z-scan technique using a 532 nm diode pumped continuous wave (CW) Nd:YAG laser .
- Results or Outcomes: The grown 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline single crystal belongs to the monoclinic system with the centrosymmetric space group P21/n . The photoluminescence (PL) studies show that the grown crystal has green color emission . The kinetic parameters such as the activation energy, frequency factor, entropy, enthalpy, and Gibbs-free energy were computed from TGA data using the Coats–Redfern method .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-3,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBUQQVUWKHCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345310 | |
| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3,4-dimethoxybenzaldehyde | |
CAS RN |
37686-68-3 | |
| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

